Ethyl methacrylate
Overview
Description
Ethyl methacrylate is an organic compound with the chemical formula C(6)H({10})O(_2). It is a colorless liquid commonly used as a monomer in the production of acrylate polymers . This compound is known for its ability to polymerize under free-radical conditions, making it a valuable component in various industrial applications .
Mechanism of Action
Target of Action
Ethyl methacrylate (EMA) is an organic compound with the formula C2H5O2CC(CH3)=CH2 . It is a common monomer used for the preparation of acrylate polymers . The primary targets of EMA are the molecules that it interacts with during the polymerization process. It is typically polymerized under free-radical conditions .
Mode of Action
The interaction of EMA with its targets involves a process known as free-radical polymerization . This process begins with the initiation step, where a free radical, a molecule with an unpaired electron, reacts with the EMA monomer, creating a larger free radical. This radical can then react with other EMA monomers, adding them to the growing polymer chain. This reaction continues in the propagation step until termination occurs, either by combination (two radicals joining together) or disproportionation (transfer of a hydrogen atom from one radical to another) .
Biochemical Pathways
The polymerization of EMA affects the biochemical pathways involved in the synthesis of acrylate polymers . The resulting polymers can have a wide range of properties, including good mechanical performance, transparency, elasticity, flocculation or dispersion, superabsorbent capacity, biocompatibility, and even electric qualities .
Pharmacokinetics
It is known that ema is a colorless liquid with a density of 09135 g/cm3 and a boiling point of 117 °C These properties may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of EMA’s action primarily involve the formation of acrylate polymers . These polymers can be used in a variety of applications, including coatings, adhesives, sealants, and elastomers . It should be noted that ema and related acrylate esters can irritate the eyes and skin, and may cause blindness .
Action Environment
The action, efficacy, and stability of EMA can be influenced by various environmental factors. For instance, the polymerization process is typically carried out under controlled conditions to ensure the formation of the desired polymer . Additionally, the fate of an EMA product after its lifecycle ends will depend on its chemical structure, the environmental setting where it was used, and the regulations for plastic waste management existing in the different countries .
Biochemical Analysis
Biochemical Properties
Ethyl methacrylate is used in the synthesis of reactive polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . These polymers contain chemically reactive functional groups that can interact with various biomolecules .
Cellular Effects
Given its role in the synthesis of reactive polymers, it may influence cellular processes through its interactions with these polymers .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with alcohols and amines to form reactive polymers . These polymers can then interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methacrylate can be synthesized through the esterification of methacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction involves heating the mixture to a specific temperature to facilitate the esterification process. Water produced during the reaction is removed to drive the reaction towards the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Raw Material Preparation: Methacrylic acid and ethanol are purified to ensure high-quality reactants.
Esterification Reaction: The reactants are combined in a reactor with a catalyst and heated to promote esterification.
Dewatering: Water generated during the reaction is continuously removed to enhance the yield of this compound.
Post-Treatment: The reaction mixture is neutralized, and the product is purified through distillation and refining to obtain high-purity this compound.
Chemical Reactions Analysis
Ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes under free-radical conditions to form poly(this compound), a polymer used in coatings, adhesives, and other applications.
Copolymerization: this compound can copolymerize with other monomers such as mthis compound and butyl methacrylate to produce copolymers with tailored properties.
Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl methacrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl methacrylate is similar to other methacrylate esters such as mthis compound and butyl methacrylate. it has unique properties that make it distinct:
Mthis compound: This compound has a lower molecular weight and boiling point compared to this compound.
Butyl Methacrylate: This compound has a higher molecular weight and boiling point than this compound.
This compound’s balance of molecular weight and boiling point makes it suitable for applications requiring moderate flexibility and durability .
Properties
IUPAC Name |
ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCQIBBMFXVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2, Array | |
Record name | ETHYL METHACRYLATE | |
Source | CAMEO Chemicals | |
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Record name | ETHYL METHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-42-3, 26814-01-7, 26814-02-8 | |
Record name | Poly(ethyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-42-3 | |
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Record name | Isotactic poly(ethyl methacrylate) | |
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Record name | Syndiotactic poly(ethyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID1025308 | |
Record name | Ethyl methacrylate | |
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Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor. | |
Record name | ETHYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |
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Record name | Ethyl methacrylate | |
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Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Boiling Point |
243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F | |
Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Flash Point |
60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F | |
Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor | |
Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Density |
0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151 | |
Record name | ETHYL METHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
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Record name | ETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
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Record name | ETHYL METHACRYLATE | |
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Vapor Density |
3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94 | |
Record name | ETHYL METHACRYLATE | |
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URL | https://www.osha.gov/chemicaldata/848 | |
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Vapor Pressure |
14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F | |
Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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URL | https://www.osha.gov/chemicaldata/848 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol. | |
Record name | Ethyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, liquid | |
CAS No. |
97-63-2, 9003-42-3 | |
Record name | ETHYL METHACRYLATE | |
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Record name | Ethyl methacrylate | |
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Record name | Methacrylic acid, ethyl ester | |
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Record name | Ethyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |
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Record name | Ethyl methacrylate | |
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Record name | Ethyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, ethyl ester, homopolymer | |
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Record name | ETHYL METHACRYLATE | |
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Record name | Ethyl methacrylate | |
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Record name | ETHYL METHACRYLATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
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Record name | ETHYL METHACRYLATE | |
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Melting Point |
-103 °F (NTP, 1992), -75 °C, -103 °F | |
Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ETHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/848 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl Methacrylate?
A1: this compound has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: While the provided research papers do not delve into specific spectroscopic details, this compound can be characterized using techniques like 1H NMR, 13C NMR, and FTIR. These techniques provide information about the compound's structure, bonding, and functional groups. []
Q3: How does the stability of this compound affect its applications?
A3: this compound readily polymerizes, particularly in the presence of initiators. This characteristic makes it highly valuable in producing polymers, particularly poly(this compound), used in various applications like coatings, adhesives, and biomedical devices. [, , ]
Q4: How does this compound interact with other materials in composite applications?
A4: Studies have investigated the use of this compound in creating wood-plastic composites. Results show that impregnating wood with this compound, especially when combined with a crosslinker like hexamethylene diisocyanate, significantly improves the wood's thermal and decay resistance. [] This finding highlights EMA’s potential in enhancing material properties in composite applications.
Q5: What are the common methods for polymerizing this compound?
A5: this compound can be polymerized using various methods, including free radical polymerization, anionic polymerization, and atom transfer radical polymerization (ATRP). [, , ] The choice of method depends on the desired polymer properties and application.
Q6: Can this compound be copolymerized with other monomers? What are the benefits?
A6: Yes, this compound readily undergoes copolymerization with various monomers, including mthis compound, acrylonitrile, and butyl acrylate. [, , , ] Copolymerization allows for tailoring the properties of the resulting polymers, expanding their potential applications.
Q7: How does the composition of copolymers containing this compound affect their properties?
A7: The properties of copolymers incorporating this compound are highly dependent on the type and ratio of comonomers used. For instance, in copolymers with mthis compound, varying the EMA content influences the glass transition temperature, impacting the polymer’s flexibility and thermal properties. [] This control over material properties is crucial for optimizing polymers for specific applications.
Q8: How is this compound utilized in drug delivery applications?
A8: Research highlights the potential of this compound-based polymers in creating nanoparticles for drug delivery. For example, nanoparticles composed of alginic acid and poly(2-(diethylamino)this compound) (ALG-PDEA) have shown promise in encapsulating and delivering the anticancer drug hydroxycamptothecin. [] This application underscores EMA’s versatility in biomedical fields.
Q9: Are there any specific advantages of using this compound-based polymers in drug delivery systems?
A9: The use of this compound-based polymers in drug delivery offers advantages such as controlled release profiles, biocompatibility, and the potential for targeted delivery. [] Further research is ongoing to fully explore and optimize these advantages for specific therapeutic applications.
Q10: What are the primary safety concerns associated with this compound?
A10: this compound is primarily known for its potential to cause skin irritation and sensitization. [] Case reports have documented instances of allergic contact dermatitis resulting from exposure to EMA and related methacrylates. [] Therefore, minimizing skin contact is crucial when handling this compound.
Q11: What safety recommendations are provided for using products containing this compound?
A11: Research recommends that products containing this compound, particularly fingernail enhancement products, should include clear instructions advising users to avoid skin contact. [] This measure is crucial for minimizing the risk of sensitization and allergic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.